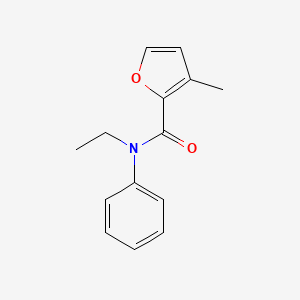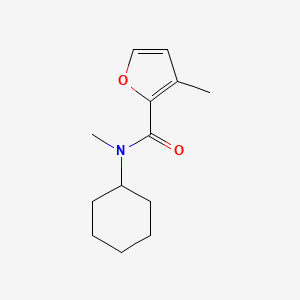
N-cyclohexyl-N,3-dimethylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N,3-dimethylfuran-2-carboxamide, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. It was first synthesized in 1996 by a group of scientists at the University of California, Berkeley, and has since been extensively studied for its potential therapeutic applications in neurological disorders. In
Wirkmechanismus
N-cyclohexyl-N,3-dimethylfuran-2-carboxamide acts as a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that play a key role in synaptic plasticity and learning and memory. By binding to a specific site on the receptor, this compound enhances the activity of the receptor and increases the flow of calcium ions into the cell, leading to increased synaptic strength and improved cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound improves learning and memory in animal models of cognitive impairment and neurodegenerative diseases. It has also been shown to increase the density of dendritic spines, which are the sites of synaptic contact between neurons, and to enhance long-term potentiation, a process that underlies learning and memory. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-N,3-dimethylfuran-2-carboxamide is its potency and selectivity for AMPA receptors, which allows for precise modulation of synaptic activity. However, its effects on other neurotransmitter systems and potential off-target effects are not well understood. Additionally, the pharmacokinetics of this compound, including its bioavailability and clearance, have not been extensively studied.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-N,3-dimethylfuran-2-carboxamide. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety, which are also associated with alterations in synaptic plasticity. Another area of interest is the development of more potent and selective positive allosteric modulators of AMPA receptors, which could have even greater therapeutic potential. Additionally, further studies are needed to understand the long-term effects of this compound on neuronal function and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, this compound, or this compound, is a potent and selective positive allosteric modulator of AMPA receptors that has shown promise as a potential therapeutic agent for cognitive impairment and neurodegenerative diseases. Its mechanism of action involves enhancing synaptic plasticity and improving cognitive function. While there are limitations to its use in lab experiments and further research is needed to fully understand its potential therapeutic applications, this compound represents an exciting area of research in the field of neuroscience.
Synthesemethoden
The synthesis of N-cyclohexyl-N,3-dimethylfuran-2-carboxamide involves the reaction of cyclohexylamine with furan-2-carboxylic acid to form the corresponding amide. The amide is then treated with methyl iodide and sodium hydride to yield the final product, this compound. The synthesis is relatively straightforward and can be performed in a laboratory setting with standard equipment and reagents.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N,3-dimethylfuran-2-carboxamide has been extensively studied for its potential therapeutic applications in neurological disorders, particularly in the treatment of cognitive impairment associated with aging and neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to improve learning and memory in animal models of stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N,3-dimethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-8-9-16-12(10)13(15)14(2)11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFVDCQIJSYEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[[3-(2,4-Dimethylphenyl)propanoylamino]methyl]benzoic acid](/img/structure/B7502431.png)

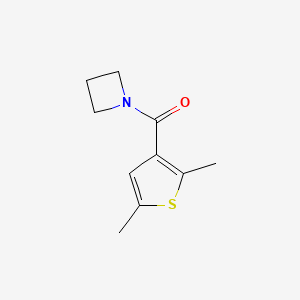
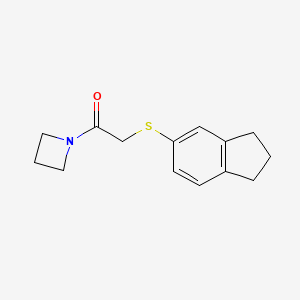
![N-(pyridin-3-ylmethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]propanamide](/img/structure/B7502444.png)
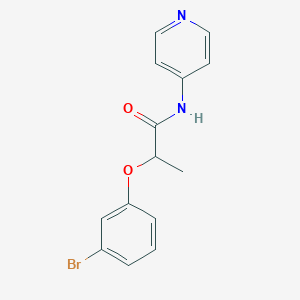

![6-[(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)amino]hexanoic acid](/img/structure/B7502470.png)
![1-[[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methyl]pyridin-2-one](/img/structure/B7502476.png)
![1-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]pyridin-2-one](/img/structure/B7502479.png)
![N-{(1E)-3-oxo-1-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-3-[2-(pyridin-4-ylcarbonyl)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B7502486.png)
![Cyclobutyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502517.png)
